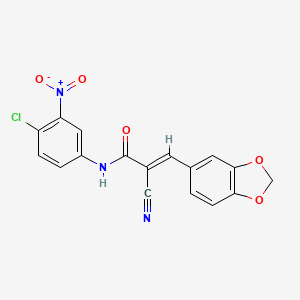![molecular formula C21H19N3O2 B11650752 3-(2-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11650752.png)
3-(2-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine is an organic compound with a complex structure that includes a benzoxazine ring, a methoxyphenyl group, and a phenyldiazenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxyaniline with salicylaldehyde to form a Schiff base, followed by cyclization to form the benzoxazine ring. The phenyldiazenyl group can be introduced through a diazotization reaction, where aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with the benzoxazine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenyldiazenyl group can be reduced to form an amine.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 3-(2-hydroxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine.
Reduction: Formation of 3-(2-methoxyphenyl)-6-[(1E)-2-phenylamino]-3,4-dihydro-2H-1,3-benzoxazine.
Substitution: Formation of various substituted benzoxazines depending on the electrophile used.
Scientific Research Applications
3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, the phenyldiazenyl group can interact with cellular proteins, potentially inhibiting their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 3-(2-Methoxyphenyl)propionic acid
- 1-(2-Methoxyethyl)-3-(2-methoxyphenyl)urea
Uniqueness
3-(2-Methoxyphenyl)-6-[(1E)-2-phenyldiazen-1-yl]-3,4-dihydro-2H-1,3-benzoxazine is unique due to its combination of a benzoxazine ring with a phenyldiazenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[3-(2-methoxyphenyl)-2,4-dihydro-1,3-benzoxazin-6-yl]-phenyldiazene |
InChI |
InChI=1S/C21H19N3O2/c1-25-21-10-6-5-9-19(21)24-14-16-13-18(11-12-20(16)26-15-24)23-22-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
InChI Key |
CKBAJXICUIYUHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC3=C(C=CC(=C3)N=NC4=CC=CC=C4)OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B11650671.png)

![4-{(Z)-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl dimethylcarbamate](/img/structure/B11650693.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11650700.png)
![6-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B11650707.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11650712.png)
![5-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11650720.png)
![11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650723.png)
![7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B11650725.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11650729.png)
![N-(4-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B11650730.png)
![2-(4-{(E)-[1-(1,3-benzodioxol-5-yl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}phenoxy)propanoic acid](/img/structure/B11650738.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-nitrobenzamide](/img/structure/B11650747.png)
![3,4,5-triethoxy-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11650762.png)
